2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide
Description
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural features and stability .
Properties
IUPAC Name |
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-4-5-9(8(2)6-7)10(17)12-11-13-15-16(3)14-11/h4-6H,1-3H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLXPCODPIASOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN(N=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 2-methyltetrazole. One common method is the [2+3]-cycloaddition reaction between a nitrile and an azide, which forms the tetrazole ring . Industrial production methods often involve the use of strong Lewis acids or amine salts to activate the azide, facilitating the formation of the tetrazole ring .
Chemical Reactions Analysis
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the tetrazole ring.
Scientific Research Applications
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid moiety, allowing it to bind to various enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide can be compared with other tetrazole derivatives such as:
1-methyl-5-aminotetrazole: Known for its use in energetic materials.
2-methyl-5-aminotetrazole: Used in the synthesis of other heterocyclic compounds.
Losartan: An angiotensin II antagonist used to treat hypertension.
The uniqueness of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
